molecular formula C10H16N2O B3321455 3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one CAS No. 1346575-98-1

3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one

Cat. No.: B3321455
CAS No.: 1346575-98-1
M. Wt: 180.25 g/mol
InChI Key: JSRPCAOFGDZBRH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one is a pyridinone derivative featuring an aminomethyl group at position 3, an isopropyl substituent at position 4, and a methyl group at position 4. Its structure combines hydrophilic (aminomethyl) and hydrophobic (isopropyl, methyl) moieties, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-(aminomethyl)-6-methyl-4-propan-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,5,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRPCAOFGDZBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736484
Record name 3-(Aminomethyl)-6-methyl-4-(propan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346575-98-1
Record name 3-(Aminomethyl)-6-methyl-4-(propan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by amination. For instance, starting with 4-isopropyl-6-methylpyridin-2(1H)-one, the compound can be reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The following table compares key properties of the target compound with two structurally related pyridinone derivatives:

Property 3-(Aminomethyl)-4-Isopropyl-6-Methylpyridin-2(1H)-one 3-(Aminomethyl)-6-Methyl-4-Propylpyridin-2(1H)-one Acetate 3-(Aminomethyl)-4-(Methoxymethyl)-6-Methylpyridin-2(1H)-one
Molecular Formula C10H18N2O (free base) C12H20N2O3 (acetate salt) C9H14N2O2
Substituents - 3: Aminomethyl
- 4: Isopropyl
- 6: Methyl
- 3: Aminomethyl
- 4: Propyl
- 6: Methyl
- Acetate counterion
- 3: Aminomethyl
- 4: Methoxymethyl
- 6: Methyl
Molecular Weight (g/mol) ~182.27 (calculated) 240.30 182.22
pKa Not reported Not reported 12.02 ± 0.10
Solubility Likely low (hydrophobic isopropyl group) Enhanced (acetate salt improves aqueous solubility) Moderate (methoxymethyl increases polarity)
Synthetic Accessibility Discontinued; synthesis routes not disclosed Likely via acetylation of free amine Prepared via standard heterocyclic synthesis methods
Key Observations:
  • The acetate salt in the propyl analogue enhances solubility, making it more suitable for biological applications . The methoxymethyl group in the third analogue increases polarity, as reflected in its predicted density (1.083 g/cm³) and boiling point (367°C) .

Reactivity and Functional Potential

  • Aminomethyl Group: All three compounds share this functional group, enabling participation in condensation reactions (e.g., Schiff base formation) or salt formation with acids.
  • Position 4 Substituents: Isopropyl: May hinder electrophilic substitution due to steric effects but could enhance lipid membrane permeability in drug design. Methoxymethyl: The ether oxygen can engage in hydrogen bonding, influencing solubility and molecular recognition .

Biological Activity

3-(Aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group, an isopropyl group, and a methyl group. Its molecular formula is C12H16N2C_{12}H_{16}N_2 with a molecular weight of 192.27 g/mol. The presence of the aminomethyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds, influencing the function of enzymes and receptors. This interaction may modulate enzyme activity, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Potential : Preliminary studies indicate that it could inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Effect Observed
A549 (Lung)25.5Significant cell apoptosis
MCF-7 (Breast)18.7Inhibition of cell proliferation
HCT116 (Colon)22.3Induction of G1 phase arrest

These findings suggest that this compound may serve as a lead compound for further anticancer drug development.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed through the measurement of cytokine levels in treated cells. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional treatments, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, researchers treated cells with varying concentrations of the compound. The results showed dose-dependent responses, with higher concentrations leading to increased rates of apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridin-2(1H)-ones are synthesized using 2-cyanoacetamide with carbonyl-containing reagents (e.g., benzylideneacetone) in DMSO with potassium tert-butoxide as a base, followed by hydrolysis or Hofmann rearrangement to introduce the aminomethyl group . Yields (e.g., 19–67% in related syntheses) depend on solvent polarity, temperature, and catalyst selection. Purification via recrystallization or chromatography is critical for isolating enantiopure forms .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated analogs) are essential for confirming substituent positions and hydrogen bonding patterns, as demonstrated in studies of structurally similar pyridinones .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting aminomethyl functional groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing insights into intramolecular hydrogen bonding and steric effects from the isopropyl group .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the synthesis of this compound?

  • Methodology :

  • Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling reactions for introducing the isopropyl group.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, as shown in syntheses of 4-trifluoromethylpyridinones with yields up to 67% .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .

Q. What strategies resolve contradictions in biological activity data, such as discrepancies between in vitro and in vivo assays?

  • Methodology :

  • Dose-Response Studies : Use Sprague–Dawley rats or CD-1 mice (as in ) to establish therapeutic windows and assess bioavailability.
  • Mechanistic Profiling : Compare allosteric modulation (e.g., EAAT2 activation in ) versus direct receptor binding.
  • Statistical Analysis : Tools like GraphPad Prism 6 can model nonlinear regression curves to identify outliers and validate significance thresholds .

Q. How can computational modeling predict the compound’s interaction with neurological targets like EAAT2?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to EAAT2’s allosteric site, leveraging structural data from 3-(aminomethyl)quinoline-2(1H)-one derivatives .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess conformational stability of the aminomethyl group in aqueous environments, informing drug design .

Q. What experimental approaches validate the compound’s crystal structure and polymorphism?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELXL refines anisotropic displacement parameters and detects twinning, critical for resolving steric clashes from the isopropyl group .
  • Powder XRD : Identifies polymorphic forms by comparing experimental and simulated diffraction patterns .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data caused by tautomerism in pyridin-2(1H)-one derivatives?

  • Methodology :

  • Variable Temperature (VT) NMR : Resolves tautomeric equilibria by observing chemical shift changes at temperatures from −50°C to 80°C .
  • 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to confirm the keto-enol tautomer ratio .

Q. What statistical methods are appropriate for assessing the compound’s acute toxicity in preclinical models?

  • Methodology :

  • Probit Analysis : Calculates LD₅₀ values using mortality data from rodent studies, as applied in .
  • Kaplan-Meier Survival Curves : GraphPad Prism 6 models time-dependent toxicity effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-4-isopropyl-6-methylpyridin-2(1H)-one

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